molecular formula C19H19Cl2N5O2 B4285019 N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

Cat. No. B4285019
M. Wt: 420.3 g/mol
InChI Key: GZZGSUYHVJACRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide, also known as BDP 9066, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine and serotonin turnover in the brain, which may contribute to its antipsychotic and anxiolytic effects. It has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 is its potential as a therapeutic agent in various diseases. However, one limitation is its lack of selectivity for dopamine D2 and serotonin 5-HT1A receptors, which may lead to unwanted side effects.

Future Directions

There are several future directions for research on N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to develop more selective derivatives of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 that target specific receptors. Additionally, further research is needed to fully understand the mechanism of action of N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 and its biochemical and physiological effects.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide 9066 has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties in animal models. It has also been studied for its potential in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O2/c20-14-5-4-13(15(21)10-14)11-25-6-8-26(9-7-25)12-18(27)22-16-2-1-3-17-19(16)24-28-23-17/h1-5,10H,6-9,11-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGSUYHVJACRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.